Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate
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Overview
Description
Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.346 g/mol. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate typically involves the reaction of piperidine with appropriate carboxylic acid derivatives under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Amidation Reactions: Piperidine reacts with carboxylic acid derivatives in the presence of coupling agents to form the desired amide bond.
Esterification Reactions: The esterification of carboxylic acids with methanol in the presence of acid catalysts can yield the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale amidation and esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate can be compared with other similar compounds, such as:
Methyl 3-methyl-2-(piperidine-1-carbonyl)amino]pentanoate: Similar structure but different functional groups.
Piperidine derivatives: Various piperidine-containing compounds with different substituents and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl 3-methyl-2-(piperidine-1-carbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAXIYXHMXDHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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